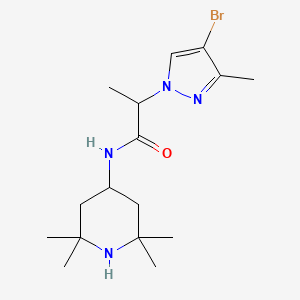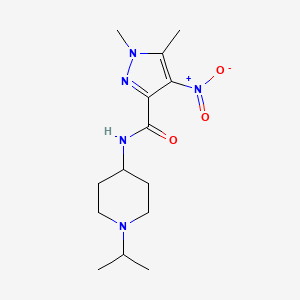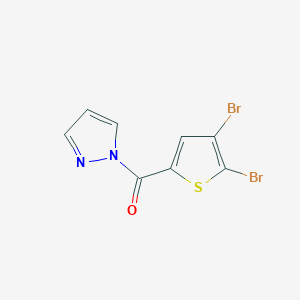
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE
Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a piperidine ring with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The brominated pyrazole is alkylated with a suitable alkylating agent to introduce the methyl group.
Coupling with piperidine derivative: The final step involves coupling the brominated, methylated pyrazole with a piperidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling reactions: Catalysts such as palladium or copper complexes are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
Medicinal chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological studies: It may serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.
Materials science: The compound’s unique structure could be exploited in the design of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
- 2-(3-methyl-1H-pyrazol-1-yl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-piperidinyl)propanamide
Uniqueness
The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE lies in its specific substitution pattern on the pyrazole and piperidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrN4O/c1-10-13(17)9-21(19-10)11(2)14(22)18-12-7-15(3,4)20-16(5,6)8-12/h9,11-12,20H,7-8H2,1-6H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDGUGNAOYMKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4375756.png)

![4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4375760.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B4375768.png)
![N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4375772.png)
METHANONE](/img/structure/B4375773.png)
![2-(1-adamantyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4375777.png)
![4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4375784.png)
![4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4375788.png)
![4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4375795.png)
![4,5-dibromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4375796.png)

![4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4375805.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4375818.png)
